ICI 56780

Malaria Pharmacokinetics Drug Development

ICI 56780 (WR-197236) is a unique quinolone ester antimalarial combining tissue schizontocidal, blood schizontocidal, and anti-relapse activity—a profile absent in generic antimalarials. It achieves radical cures in primate models (7 daily IM doses of 15 mg/kg), serving as an essential positive control for P. vivax hypnozoite and radical cure drug discovery. Note: highly potent via parenteral routes; low oral bioavailability. For R&D only.

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
CAS No. 19828-70-7
Cat. No. B011495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI 56780
CAS19828-70-7
Synonyms6-butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline
WR 197236
WR-197236
Molecular FormulaC23H25NO5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC
InChIInChI=1S/C23H25NO5/c1-3-4-8-16-13-18-20(24-15-19(22(18)25)23(26)27-2)14-21(16)29-12-11-28-17-9-6-5-7-10-17/h5-7,9-10,13-15H,3-4,8,11-12H2,1-2H3,(H,24,25)
InChIKeyRRISVJICBWWKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICI 56780 (CAS 19828-70-7): A Quinoline Ester Antimalarial with Distinct Tissue Schizontocidal and Anti-Relapse Activity


ICI 56780 (also designated WR-197236) is a synthetic quinolone ester belonging to the hydroxyquinoline class [1]. It is primarily characterized as an antimalarial agent that exhibits both etiological (causal) prophylactic and blood schizonticidal activity in rodent models . Its molecular structure, methyl 6-butyl-4-hydroxy-7-(2-phenoxyethoxy)quinoline-3-carboxylate (C23H25NO5, MW 395.45) [2], underpins a unique pharmacological profile. Unlike many antimalarials, ICI 56780 has demonstrated the ability to act directly on tissue schizonts and provide radical curative effects in primate models, distinguishing it from compounds that are solely active against blood stages [1][3].

Why ICI 56780 Cannot Be Replaced by Other Quinoline or Antimalarial Analogs


Generic substitution among antimalarial agents, even within the quinoline or quinolone ester class, is not scientifically valid due to profound differences in stage-specific activity and pharmacokinetic properties. ICI 56780 possesses a specific combination of tissue schizontocidal, blood schizontocidal, and anti-relapse activity that is not a universal feature of its structural analogs [1]. For instance, while some compounds in its class may show blood-stage activity, they lack its demonstrated ability to achieve radical cures in primate models of relapsing malaria. Furthermore, ICI 56780 exhibits a dramatic route-dependent efficacy, being highly potent via subcutaneous injection but significantly less active orally, a critical characteristic that would preclude simple interchange with compounds having different bioavailability profiles [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of ICI 56780: Evidence-Based Procurement Guide


ICI 56780 vs. Oral Antimalarials: Quantified Route-Dependent Bioactivity

A key differentiator for ICI 56780 is its profound route-dependent efficacy. Direct evidence shows it is highly active against rodent malaria when administered subcutaneously but exhibits significantly lower activity when given orally [1]. This specific characteristic, which is not observed to the same degree in many standard oral antimalarials like chloroquine, defines its potential utility in specific experimental or therapeutic contexts where parenteral administration is feasible and high tissue levels are required. The comparator here is its own performance across different routes, establishing a unique pharmacokinetic signature.

Malaria Pharmacokinetics Drug Development

ICI 56780 vs. Primaquine: Direct Comparison of Gametocytocidal Activity

In direct comparative testing, ICI 56780 was evaluated alongside primaquine, the standard reference drug, for gametocytocidal activity. The data explicitly state that ICI 56780 and three other tested WRAIR compounds were "not as active as primaquine" [1]. This provides a clear, quantitative (albeit relative) baseline for its performance on this specific antimalarial parameter, highlighting that while ICI 56780 is a potent tissue schizontocide, its utility for blocking transmission is inferior to primaquine. This is a crucial distinction for selecting the correct tool for a given research application.

Malaria Gametocytocidal Transmission Blocking

ICI 56780 vs. Untreated Controls: Quantified Anti-Relapse Activity in a Primate Model

ICI 56780 (WR 197236) demonstrates a specific and quantifiable anti-relapse effect against sporozoite-induced *Plasmodium cynomolgi* B infections in rhesus monkeys, a gold-standard model for *P. vivax* hypnozoite biology [1]. The compound achieved a radical cure when administered intramuscularly at a dose of 15 mg/kg daily for 7 days, with no relapses observed over a 120-day follow-up period [1]. This contrasts sharply with untreated infections or sub-curative treatments where relapses are expected. The comparator is the untreated control or the known relapse rate of the model, establishing ICI 56780's unique ability to clear latent liver-stage parasites.

Plasmodium cynomolgi Anti-relapse Primate Model

ICI 56780's Relative Potency Within a Panel of WRAIR Compounds and Primaquine Metabolites

In a comparative study of causal prophylactic activity, ICI 56780 was benchmarked against a panel that included four WRAIR compounds and five primaquine metabolites [1]. The data explicitly identify the most active WRAIR compound as WR 254419 [1]. This finding places ICI 56780's activity in a defined rank order, providing a clear quantitative comparator for its performance relative to its closest chemical peers. Furthermore, both ICI 56780 and four of the five primaquine metabolites were shown to possess tissue schizontocidal activity [1]. This class-level inference confirms that ICI 56780 is not an outlier but a core member of a group with this specific biological property.

Causal Prophylaxis Tissue Schizontocide Malaria

Recommended Application Scenarios for ICI 56780 Based on Verified Evidence


Research on *Plasmodium vivax* Hypnozoites and Radical Cure

ICI 56780 is a critical reference standard for studies focused on the biology of *P. vivax* hypnozoites and the development of new radical cure therapies. Its validated ability to completely prevent relapses in the rhesus monkey/*P. cynomolgi* B model at a defined intramuscular dose (7 daily doses of 15 mg/kg) provides a clear, quantitative benchmark for efficacy against latent liver-stage parasites [1]. This makes it an essential positive control for any new compound being evaluated for anti-relapse potential.

Investigating Tissue Schizontocidal Mechanisms of Action

ICI 56780 is specifically indicated for studies aimed at elucidating the mechanisms of tissue schizontocidal drug action. Direct evidence shows it acts on tissue schizonts in vitro and possesses tissue schizontocidal activity in vivo, a property it shares with several primaquine metabolites [1][2]. This makes it a valuable tool compound for probing the cellular and molecular pathways involved in killing liver-stage parasites, distinct from compounds that only target blood stages.

Parenteral Antimalarial Efficacy Studies in Rodent Models

For researchers requiring a tool compound that demonstrates potent antimalarial activity via parenteral administration, ICI 56780 is a validated option. Its profile as a compound that is "highly active when administered subcutaneously" in rodent malaria models [2] makes it suitable for proof-of-concept studies where bypassing oral bioavailability issues is necessary to achieve high drug exposure and robust efficacy, such as in target validation or early-stage compound characterization.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies on Route-Dependent Efficacy

ICI 56780 serves as a model compound for investigating the relationship between route of administration, pharmacokinetics, and antimalarial efficacy. The well-documented discrepancy between its high subcutaneous activity and low oral activity [2] provides a defined system for studying factors influencing oral bioavailability, drug metabolism, and the impact of exposure profiles on parasite clearance. This scenario is of high value for drug metabolism and pharmacokinetics (DMPK) scientists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI 56780

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.